molecular formula C18H15ClF3N3OS B2522416 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one CAS No. 2067643-77-8

5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one

Cat. No.: B2522416
CAS No.: 2067643-77-8
M. Wt: 413.84
InChI Key: GGCMFGWMWZQALR-ZSOIEALJSA-N
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Description

The compound 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one is a synthetic organic molecule that attracts attention for its potential applications in various scientific research areas. Its complex structure suggests it might exhibit a unique combination of chemical and biological properties.

Properties

IUPAC Name

(3Z)-5-chloro-3-[[2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3OS/c19-11-1-2-15-13(7-11)14(16(26)24-15)8-12-9-23-17(27-12)25-5-3-10(4-6-25)18(20,21)22/h1-2,7-10H,3-6H2,(H,24,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMFGWMWZQALR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(S2)C=C3C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(S2)/C=C\3/C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step processes:

  • Formation of the thiazole ring: : This can be achieved by condensing thiourea with appropriate α-haloketones.

  • Introduction of the piperidine ring: : Subsequent substitution of the thiazole with 4-(trifluoromethyl)piperidine under basic conditions.

  • Construction of the indole core: : This can be synthesized via a Fischer indole synthesis from phenylhydrazine and 2-chloroacetophenone.

  • Final coupling reaction: : The indole derivative is then reacted with the thiazole derivative using suitable bases and solvents to yield the target compound.

Industrial Production Methods

Scaling up for industrial production would likely require optimization of each step to maximize yield and minimize side reactions. Catalysts and solvents would be selected based on availability, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoing oxidative reactions, potentially forming N-oxide derivatives.

  • Reduction: : Reduction reactions might yield simpler derivatives or aid in dechlorination.

  • Substitution: : Nucleophilic substitution reactions, especially at the chloro group or other reactive centers in the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Alkyl halides for N-alkylation, aryl halides for arylation reactions using palladium catalysts.

Major Products

  • Oxidation products: : N-oxides and hydroxylated derivatives.

  • Reduction products: : Dechlorinated and deoxygenated analogs.

  • Substitution products: : Alkylated and arylated variants.

Scientific Research Applications

This compound finds significant applications across diverse fields:

  • Chemistry: : Used in the study of novel reaction mechanisms and synthesis of complex organic molecules.

  • Medicine: : Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent due to the presence of bioactive moieties.

Mechanism of Action

The mechanism by which 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}methylidene)-1H-indol-2-one exerts its effects is complex:

  • Molecular targets: : Likely interacts with enzymes or receptors containing nucleophilic sites.

  • Pathways involved: : May modulate signal transduction pathways involving kinases or phosphatases due to its potential binding sites.

Comparison with Similar Compounds

Comparison

  • 5-chloro-3-((Z)-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-2-yl}methylidene)-1H-indol-2-one: : The trifluoromethyl piperidine substitution at the indole moiety makes it unique compared to other compounds.

  • Other similar compounds

    • 3-(2-(4-(trifluoromethyl)piperidino)-1,3-thiazol-5-yl)-1H-indol-2-one

    • 5-chloro-3-(1,3-thiazol-2-yl)-1H-indol-2-one

Uniqueness

The specific substitution pattern and the presence of multiple reactive centers make it unique, potentially contributing to its distinct chemical and biological properties.

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